molecular formula C40H56NOPS B13645420 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13645420
M. Wt: 629.9 g/mol
InChI Key: LGMOVRJYYJLHFW-WXJJUXMWSA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes adamantane groups, phosphanyl groups, and sulfinamide functionalities, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the adamantane and phosphanyl precursors, followed by their coupling with the phenyl and dimethylpropane-sulfinamide moieties under controlled conditions. Common reagents used in these reactions include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfinamide groups to amines.

    Substitution: The adamantane and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions can introduce new functional groups onto the adamantane or phenyl rings.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of adamantane and phosphanyl groups, which confer unique steric and electronic properties. These features enhance its ability to act as a ligand in coordination chemistry and improve its binding affinity to biological targets, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C40H56NOPS

Molecular Weight

629.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C40H56NOPS/c1-26-11-27(2)13-34(12-26)37(41(6)44(42)38(3,4)5)35-9-7-8-10-36(35)43(39-20-28-14-29(21-39)16-30(15-28)22-39)40-23-31-17-32(24-40)19-33(18-31)25-40/h7-13,28-33,37H,14-25H2,1-6H3/t28?,29?,30?,31?,32?,33?,37-,39?,40?,43?,44?/m0/s1

InChI Key

LGMOVRJYYJLHFW-WXJJUXMWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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